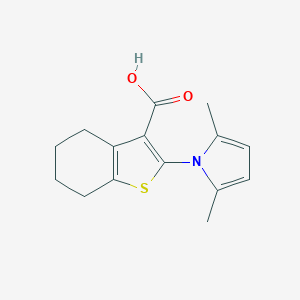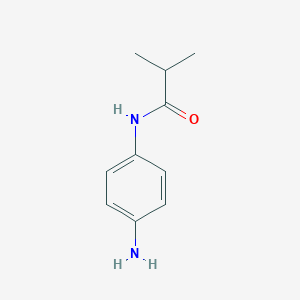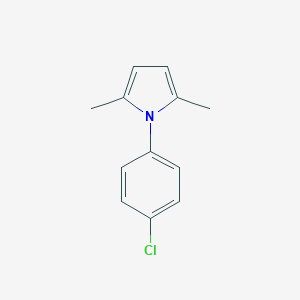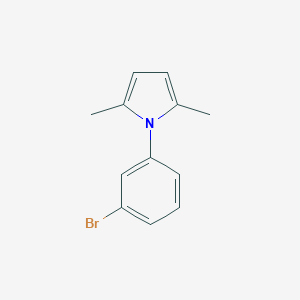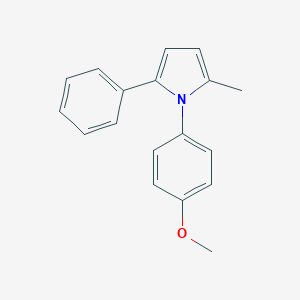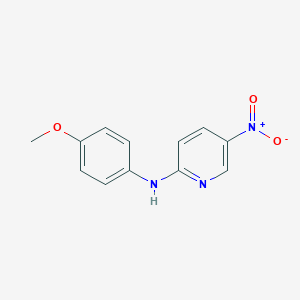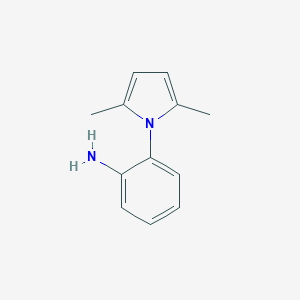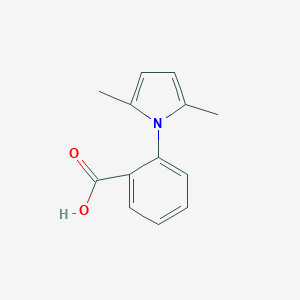![molecular formula C11H17NO3 B185813 Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate CAS No. 110590-29-9](/img/structure/B185813.png)
Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate
Descripción general
Descripción
Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate is a compound synthesized as a cyclic amino acid ester . It has a bicyclo[2.2.2]octane structure, which includes a lactone moiety and a piperidine ring .
Synthesis Analysis
This compound was synthesized from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via an intramolecular lactonization reaction . The synthesis process also involved the use of a continuous flow process for hydrogenation of N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene cycloadducts .Molecular Structure Analysis
The molecular structure of this compound includes a lactone and piperidine groups. The local conformation of the piperidine ring on the azabicyclo[2.2.2]octane moiety is fixed in the boat form exactly, by the lactone bridge linking the 2- and 4-positions of the piperidine ring .Chemical Reactions Analysis
The compound undergoes intramolecular lactonization reactions . In addition, it can be involved in hydrogenation reactions .Physical And Chemical Properties Analysis
The compound is an oil at room temperature . Its molecular weight is 211.26 .Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)14-10(13)12-8-4-6-9(15-12)7-5-8/h4,6,8-9H,5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWICUYZLFNKYIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(O1)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572232 | |
| Record name | tert-Butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate | |
CAS RN |
110590-29-9 | |
| Record name | tert-Butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetrazolo[1,5-b]pyridazin-7-amine](/img/structure/B185730.png)
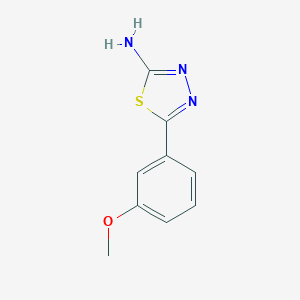
![5-(2-Fluorobenzyl)[1,3,4]thiadiazol-2-ylamine](/img/structure/B185735.png)
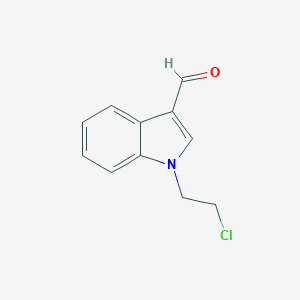
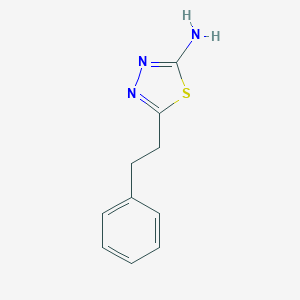
![N-(2-methylphenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B185740.png)
